Dibutyltin oxide

Descripción

Propiedades

IUPAC Name |

dibutyl(oxo)tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.O.Sn/c2*1-3-4-2;;/h2*1,3-4H2,2H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFBRKRYDCGYKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

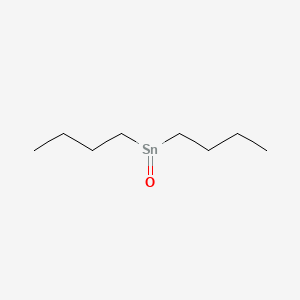

CCCC[Sn](=O)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027315 | |

| Record name | Stannane, dibutyloxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Other Solid, White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], WHITE POWDER. | |

| Record name | Stannane, dibutyloxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyltin oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20565 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI-n-BUTYLTIN OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0256 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

161.9 °C | |

| Record name | DI-n-BUTYLTIN OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0256 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, mg/l at 20 °C: 3.9-4.2 (very poor) | |

| Record name | DI-n-BUTYLTIN OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0256 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.5 | |

| Record name | DI-n-BUTYLTIN OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0256 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 25 °C: 0.000004 | |

| Record name | DI-n-BUTYLTIN OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0256 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

818-08-6 | |

| Record name | Dibutyltin oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=818-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyltin oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyltin oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, dibutyloxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stannane, dibutyloxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyltin oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYLTIN OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T435H74FO0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DI-n-BUTYLTIN OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0256 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

105 °C | |

| Record name | DI-n-BUTYLTIN OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0256 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Dibutyltin oxide CAS number and properties

An In-depth Technical Guide to Dibutyltin Oxide: Properties, Applications, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DBTO), an organotin compound with the chemical formula (C₄H₉)₂SnO, is a versatile chemical entity with significant applications in both industrial and research settings.[1] Its primary CAS number is 818-08-6 .[1][2][3][4][5][6][7] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, experimental protocols for key applications, and the biological activities of this compound, with a particular focus on its relevance to drug development professionals.

Physicochemical Properties

This compound is typically a white to off-white amorphous powder.[7][8] While it is generally insoluble in water and organic solvents, it can be solubilized in specific solvent systems for reaction purposes.[1][8]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 818-08-6 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₈H₁₈OSn | [2][3][4][7] |

| Molar Mass | 248.94 g/mol | [3][4][5][7] |

| Appearance | White to off-white solid/powder | [1][7][8][9] |

| Density | 1.5 - 1.6 g/cm³ | [1][3][4] |

| Melting Point | >300 °C (decomposes) | [1][4][7][9] |

| Boiling Point | >300 °C (decomposes) | [4] |

| Solubility in Water | 3.9 - 4.2 mg/L at 20 °C (very poor) | [3][9][10] |

| Autoignition Temperature | 279 - 525 °C | [1][3][4] |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the hydrolysis of dibutyltin dichloride with a base, such as sodium hydroxide.[5][9]

Materials:

-

Dibutyltin dichloride

-

Sodium hydroxide solution (10% w/v)

-

n-heptane (surfactant)

-

Deionized water

-

Reaction vessel equipped with a stirrer and thermometer

Procedure:

-

Charge the reactor with 607.4 g of dibutyltin dichloride and 1.2 g of n-heptane.[9]

-

Heat the mixture to 60 °C with stirring.[9]

-

Slowly add 1600 g of a 10% sodium hydroxide solution to the reactor over approximately 2.5 hours.[9]

-

After the addition is complete, continue stirring the reaction mixture at a constant temperature for 1 hour.[9]

-

The resulting this compound precipitates as a solid.

-

Isolate the product by filtration.

-

Wash the solid product thoroughly with deionized water to remove any remaining salts.

-

Dry the purified this compound under a vacuum.

Regioselective Tosylation of Carbohydrates

This compound is an effective catalyst for the regioselective tosylation of diols and polyols, a crucial transformation in carbohydrate chemistry.[1][4]

Materials:

-

Saccharide substrate (e.g., methyl mannoside)

-

This compound (catalyst)

-

Tetrabutylammonium bromide (TBAB)

-

N,N-Diisopropylethylamine (DIPEA)

-

p-Toluenesulfonyl chloride (TsCl)

-

Glass vessel (5-10 mL)

Procedure:

-

In a glass vessel, combine the saccharide substrate (0.5 mmol), this compound (12 mg, 0.05 mmol), and TBAB (48 mg, 0.15 mmol).[4]

-

Grind the solid components together.

-

Heat the reaction mixture to 75 °C with stirring. The heterogeneous mixture will gradually become a homogenous slurry.[1][4]

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

Microwave-Assisted Esterification

This compound can catalyze esterification reactions, and the use of microwave irradiation can significantly accelerate the process.[7]

Materials:

-

Carboxylic acid (e.g., heptanoic acid)

-

Alcohol (e.g., benzyl alcohol)

-

This compound (10 mol%)

-

Microwave reactor

Procedure:

-

Combine an equimolar mixture of the carboxylic acid and alcohol in an open tube.[7]

-

Add 10 mol% of this compound to the mixture.[7]

-

Place the tube in a monomode microwave reactor and irradiate with 300 W power at 180 °C for approximately 50 minutes with stirring.[7]

-

Monitor the reaction by thin-layer chromatography.

-

After completion, purify the crude product by flash column chromatography.[7]

Biological Activity and Signaling Pathways

Recent studies have identified dibutyltin compounds as endocrine disruptors that can interact with nuclear receptors, specifically the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Retinoid X Receptor-alpha (RXRα).[11][12] This interaction has significant implications for adipogenesis and inflammatory responses.

Dibutyltin compounds act as partial agonists of PPARγ and, in some cases, RXRα.[11][12] The activation of the PPARγ/RXRα heterodimer leads to the transcriptional regulation of target genes involved in adipocyte differentiation and inflammation.[11][12]

Diagram 1: Signaling Pathway of this compound

Caption: this compound's activation of the PPARγ/RXRα pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the regioselective tosylation of a diol using this compound as a catalyst.

Diagram 2: Experimental Workflow for Regioselective Tosylation

Caption: Workflow for DBTO-catalyzed regioselective tosylation.

Toxicology and Safety

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is toxic if swallowed and can cause skin and severe eye irritation.[13][14] Prolonged or repeated exposure may cause damage to organs, particularly the thymus.[5][14] There is also evidence to suggest that it may be a suspected mutagen and teratogen.[13][14]

Table 2: Toxicological Data for this compound

| Endpoint | Species | Value | Source(s) |

| LD₅₀ (Oral) | Rat | 172 - 500 mg/kg | [6][10] |

| LD₅₀ (Dermal) | Rat | >2000 mg/kg | [6] |

| Eye Irritation | Rabbit | Corrosive/Severe | [6][14] |

| Skin Irritation | Rabbit | Irritant | [6][13] |

Analytical Methods

Several analytical methods are available for the detection and quantification of this compound. A common approach for analyzing airborne DBTO involves collection on a glass fiber filter, followed by desorption with 10% acetic acid in toluene and analysis by graphite furnace atomic absorption spectroscopy (GFAAS).[2] Another method involves derivatization followed by gas chromatography-mass spectrometry (GC-MS).[15][16]

Conclusion

This compound is a valuable organotin compound with diverse applications in organic synthesis, serving as a catalyst for esterification and regioselective sulfonylation reactions. For drug development professionals, its recently elucidated role as a modulator of the PPARγ/RXRα signaling pathway presents both potential opportunities for therapeutic intervention and a critical consideration in toxicological assessments. A thorough understanding of its properties, handling requirements, and biological effects is essential for its safe and effective use in a research environment.

References

- 1. researchgate.net [researchgate.net]

- 2. osha.gov [osha.gov]

- 3. Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CN105801619A - Preparation process of this compound - Google Patents [patents.google.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. sciforum.net [sciforum.net]

- 8. CN107033182B - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 9. Preparation process of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 10. OSHA Method ID-197SG: this compound | EVISA's Links Database [speciation.net]

- 11. Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CN101665510A - Preparation method of granular this compound - Google Patents [patents.google.com]

- 14. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 15. This compound (determination of dibutyltin expressed in this compound) particulate and gaseous (2 results) - analysis - Analytice [analytice.com]

- 16. This compound (determination of dibutyltin expressed as this compound) - analysis - Analytice [analytice.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Dibutyltin Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyltin oxide (DBTO), an organotin compound with the chemical formula (C₄H₉)₂SnO, is a versatile and commercially significant chemical intermediate.[1][2] It primarily appears as a white to off-white powder and is utilized extensively as a catalyst in various organic reactions and as a heat stabilizer for polyvinyl chloride (PVC).[3][4] Its unique reactivity and catalytic activity make it a subject of interest in diverse fields, including polymer chemistry, organic synthesis, and materials science. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and visual representations of its key reaction mechanisms.

Physical Properties

This compound is a solid compound with a high melting point and limited solubility in water.[5][6] Its physical characteristics are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈OSn | [1][5] |

| Molecular Weight | 248.94 g/mol | [5][6] |

| Appearance | White solid/powder | [1][2] |

| Density | 1.5 - 1.6 g/cm³ | [1][5] |

| Melting Point | >300 °C (decomposes) | [1][4] |

| Boiling Point | Decomposes | [2][6] |

| Solubility in Water | 3.9-4.2 mg/L at 20 °C | [2][5] |

| Solubility in Organic Solvents | Generally insoluble in common organic solvents when pure, but soluble in solvents like benzene, ethanol, and methylene chloride. | [1][3][7][8] |

Chemical Properties and Reactivity

This compound's chemical behavior is dominated by the presence of the tin-oxygen bond. It serves as a Lewis acid catalyst and participates in a variety of reactions.

Catalytic Activity

DBTO is a highly effective catalyst for esterification, transesterification, and condensation reactions.[3][9] It is particularly valued for its ability to promote reactions under neutral conditions, minimizing side reactions and corrosion.[3] Its catalytic prowess extends to the synthesis of polyesters, alkyd resins, and polyurethanes.[3][9]

Regioselective Reactions

A notable application of this compound is in directing regioselective acylation, alkylation, and sulfonation of diols and polyols.[1] Through the formation of a stannylene acetal intermediate, specific hydroxyl groups can be selectively functionalized.[1]

Chemical Structure

The structure of this compound is polymeric, featuring interconnected four- and eight-membered Sn-O rings. The tin centers are typically five-coordinate, a feature that can be confirmed by 119Sn NMR and Mössbauer spectroscopy.[1]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the hydrolysis of dibutyltin dichloride.[10]

Materials:

-

Dibutyltin dichloride

-

Sodium hydroxide (NaOH) solution (e.g., 10-15% w/v)

-

Surfactant (e.g., n-heptane, toluene, or ethanol)

-

Deionized water

-

Reaction vessel equipped with a stirrer, thermometer, and dropping funnel

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Charge the reaction vessel with a solution of sodium hydroxide and the chosen surfactant.

-

Heat the mixture to the desired reaction temperature (e.g., 50-60 °C).

-

Slowly add the dibutyltin chloride to the reaction mixture dropwise.

-

After the addition is complete, continue stirring at the set temperature for a specified period (e.g., 1-3 hours) to ensure the reaction goes to completion.[2][3]

-

The resulting white precipitate of this compound is then collected by filtration.

-

Wash the precipitate thoroughly with hot deionized water to remove any unreacted starting materials and byproducts.[2]

-

Dry the purified this compound in a vacuum oven at 80-90 °C.[2]

Characterization Techniques

Objective: To identify the functional groups present in this compound, particularly the Sn-O-Sn linkage.

Instrumentation:

-

FTIR spectrometer

-

Sample holder (e.g., KBr pellet press or ATR accessory)

Procedure (using KBr pellet):

-

Grind a small amount of the dried this compound sample (approximately 1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

The characteristic absorption band for the Sn-O-Sn asymmetric stretching vibration is expected to appear in the region of 550-650 cm⁻¹.

Objective: To elucidate the structure of this compound and to confirm the presence and environment of the butyl groups and the tin atom.

Instrumentation:

-

NMR spectrometer (¹H, ¹³C, and ¹¹⁹Sn capabilities)

-

NMR tubes

-

Deuterated solvent (e.g., deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), though solubility can be a challenge)

Procedure:

-

Dissolve an appropriate amount of the this compound sample in a suitable deuterated solvent. Due to its low solubility, a heated solvent or a more specialized solvent system may be required.

-

Transfer the solution to a clean NMR tube.

-

Acquire the ¹H NMR spectrum. The spectrum will show signals corresponding to the protons of the butyl groups.

-

Acquire the ¹³C NMR spectrum to identify the carbon atoms of the butyl chains.

-

Acquire the ¹¹⁹Sn NMR spectrum. This will provide information about the coordination environment of the tin atom. The chemical shift will be indicative of the polymeric nature of the compound.[1]

Visualizations

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound via hydrolysis.

Catalytic Cycle of this compound in Esterification

References

- 1. mdpi.com [mdpi.com]

- 2. CN101665510A - Preparation method of granular this compound - Google Patents [patents.google.com]

- 3. Preparation process of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN107033182B - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 5. Regioselective Monotosylation of Non-protected and Partially Protected Glycosides by the this compound Method [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. This compound Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols [organic-chemistry.org]

- 8. CN105801619A - Preparation process of this compound - Google Patents [patents.google.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]

Unraveling the Architecture of Dibutyltin Oxide: A Technical Guide to its Crystal Structure

For researchers, scientists, and drug development professionals, a deep understanding of the molecular architecture of chemical compounds is paramount. This in-depth technical guide delves into the crystal structure analysis of dibutyltin oxide, a compound of significant interest in catalysis and materials science. While a complete crystal structure of pure, unsolvated this compound remains elusive due to its tendency to form amorphous polymers, this guide provides a comprehensive analysis of a well-defined crystalline derivative, offering crucial insights into the coordination behavior of the dibutyltin moiety.

Executive Summary

This compound (DBTO) is an organotin compound with the formula (C₄H₉)₂SnO. Its inherent nature to polymerize has historically hindered the growth of single crystals suitable for X-ray diffraction analysis. However, the study of its crystalline complexes provides invaluable information about its structural preferences. This guide focuses on the detailed crystal structure analysis of a significant derivative: the complex formed between this compound and 5-fluorouracil-1-propanoic acid, specifically [(5-Fluorouracil)-1-CH₂CH₂COOSn(n-Bu)₂]₄O₂. The data presented herein is derived from a comprehensive review of published crystallographic studies.

Crystal Structure Analysis of a this compound Derivative

The crystal structure of the this compound-5-fluorouracil complex reveals a dimeric molecule where two [(5-Fu)-1-CH₂CH₂COOSn(n-Bu)₂]₂O units are linked by a bridging oxygen atom. This intricate arrangement provides a clear example of the coordination environment around the tin atom within a stable crystalline lattice.

Crystallographic Data

The following table summarizes the key crystallographic data obtained from the single-crystal X-ray diffraction analysis of the this compound-5-fluorouracil complex.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 16.643(3) Å |

| b = 17.512(4) Å | |

| c = 14.789(3) Å | |

| α = 90° | |

| β = 112.58(3)° | |

| γ = 90° | |

| Volume | 3984.9(14) ų |

| Z | 4 |

| Density (calculated) | 1.54 g/cm³ |

| Absorption Coefficient | 1.56 mm⁻¹ |

| Crystal Size | 0.30 x 0.20 x 0.15 mm |

| R-factor | 0.048 |

| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.112 |

Selected Bond Lengths and Angles

The coordination geometry around the tin atoms is a critical aspect of the crystal structure. The tin atoms in the complex adopt a distorted trigonal bipyramidal geometry. The following table presents selected bond lengths and angles involving the tin atoms.

| Bond | Length (Å) | Angle | Degree (°) |

| Sn(1)-O(1) | 2.051(4) | O(1)-Sn(1)-O(4) | 156.4(2) |

| Sn(1)-O(4) | 2.215(5) | O(1)-Sn(1)-C(17) | 109.8(3) |

| Sn(1)-O(5) | 2.023(5) | O(1)-Sn(1)-C(21) | 108.5(3) |

| Sn(1)-C(17) | 2.124(8) | O(4)-Sn(1)-C(17) | 87.5(3) |

| Sn(1)-C(21) | 2.132(8) | O(4)-Sn(1)-C(21) | 86.9(3) |

| Sn(2)-O(1) | 2.038(4) | O(5)-Sn(1)-C(17) | 118.9(3) |

| Sn(2)-O(2) | 2.231(5) | O(5)-Sn(1)-C(21) | 119.8(3) |

| Sn(2)-O(3) | 2.034(5) | C(17)-Sn(1)-C(21) | 118.3(4) |

| Sn(2)-C(25) | 2.119(8) | O(1)-Sn(2)-O(2) | 80.8(2) |

| Sn(2)-C(29) | 2.125(8) | O(1)-Sn(2)-O(3) | 116.1(2) |

| O(2)-Sn(2)-O(3) | 159.2(2) | ||

| O(1)-Sn(2)-C(25) | 111.2(3) | ||

| O(1)-Sn(2)-C(29) | 109.8(3) | ||

| O(3)-Sn(2)-C(25) | 112.5(3) | ||

| O(3)-Sn(2)-C(29) | 111.8(3) | ||

| C(25)-Sn(2)-C(29) | 122.9(4) |

Experimental Protocols

The determination of the crystal structure of the this compound-5-fluorouracil complex involved the following key experimental procedures:

Synthesis and Crystallization

The complex was synthesized by the reaction of this compound with 5-fluorouracil-1-propanoic acid in a suitable solvent. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of the solvent from the reaction mixture.

X-ray Data Collection

A single crystal of the complex was mounted on a goniometer head. X-ray diffraction data were collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. A series of diffraction images were collected by rotating the crystal through a range of angles.

Structure Solution and Refinement

The collected diffraction data were processed to determine the unit cell parameters and space group. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the coordination environment of the tin atoms in the this compound complex.

Conclusion

The crystallographic analysis of the this compound-5-fluorouracil complex provides a detailed and quantitative understanding of the coordination chemistry of this compound in a crystalline state. The pentacoordinate tin center with a distorted trigonal bipyramidal geometry is a key structural feature. This information is crucial for understanding the reactivity and catalytic activity of this compound and for the rational design of new materials and pharmaceuticals incorporating this important organotin moiety. While the structure of pure this compound remains a challenge for crystallographers, the study of its well-defined crystalline derivatives offers a powerful avenue for elucidating its fundamental structural characteristics.

An In-depth Technical Guide to ¹¹⁹Sn NMR Spectroscopy of Dibutyltin Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of dibutyltin oxide (DBTO). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who utilize organotin compounds.

Introduction to this compound and the Significance of ¹¹⁹Sn NMR

This compound ((C₄H₉)₂SnO), a versatile organotin compound, exists as a colorless solid and sees widespread use as a catalyst in various organic reactions, including esterifications and transesterifications, and as a stabilizer for PVC. Its chemical reactivity and physical properties are intrinsically linked to its structure, which is predominantly a polymeric network in the solid state.

¹¹⁹Sn NMR spectroscopy is a powerful and direct analytical technique for probing the local environment of the tin nucleus. The tin atom possesses several NMR-active isotopes, with ¹¹⁹Sn being the most receptive for NMR studies due to its natural abundance (8.59%) and spin quantum number of 1/2. The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to its coordination number, the nature of the substituents, and the surrounding solvent, making it an invaluable tool for structural elucidation in both solid and solution states.

Structural Insights from ¹¹⁹Sn NMR

In the solid state, this compound adopts a polymeric structure characterized by interconnected four-membered Sn₂O₂ and eight-membered Sn₄O₄ rings. This arrangement leads to the presence of tin atoms with a coordination number of five (pentacoordinate). This structural feature has been confirmed by solid-state ¹¹⁹Sn NMR spectroscopy.

The coordination environment around the tin atom significantly influences the ¹¹⁹Sn chemical shift. An increase in the coordination number generally leads to an upfield shift (a move to lower ppm values) in the ¹¹⁹Sn NMR spectrum. This is a critical principle in the interpretation of ¹¹⁹Sn NMR data for organotin compounds.

Quantitative ¹¹⁹Sn NMR Data of this compound

The following tables summarize the key quantitative ¹¹⁹Sn NMR data for this compound in various states and environments.

Table 1: ¹¹⁹Sn NMR Chemical Shifts (δ) of this compound

| State/Solvent | Coordination Number | ¹¹⁹Sn Chemical Shift (δ, ppm) | Reference Compound |

| Solid State | 5 | -135.2, -145.5 | Tetramethyltin (SnMe₄) |

| DMSO-d₆ | 6 | -231.02 | Tetramethyltin (SnMe₄) |

| CDCl₃ | 5 | -211 | Tetramethyltin (SnMe₄) |

| Reaction with Methanol | 4, 5, and 6 | Various signals | Tetramethyltin (SnMe₄) |

Note: The solid-state spectrum of this compound shows two distinct signals, indicating the presence of two different pentacoordinate tin environments in the polymeric structure.

Table 2: Typical Coupling Constants for Dibutyltin Compounds

| Coupling Constant | Typical Range (Hz) | Notes |

| ¹J(¹¹⁹Sn, ¹³C) | 300 - 1000 | The magnitude of this coupling constant is sensitive to the s-character of the Sn-C bond and the coordination number of the tin atom. |

| ²J(¹¹⁹Sn, ¹H) | 50 - 100 | This two-bond coupling provides information about the geometry around the tin center. |

Experimental Protocols

A generalized experimental protocol for acquiring a ¹¹⁹Sn NMR spectrum of this compound is provided below. Spectrometer parameters should be optimized for the specific instrument being used.

4.1. Sample Preparation

-

Solid-State NMR: The solid this compound powder is packed into a suitable solid-state NMR rotor (e.g., 4 mm zirconia).

-

Solution-State NMR: A solution of this compound is prepared by dissolving the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The concentration will depend on the solubility of the material and the sensitivity of the NMR spectrometer, but typically ranges from 10 to 50 mg/mL.

4.2. NMR Spectrometer Parameters

-

Nucleus: ¹¹⁹Sn

-

Reference: An external standard of tetramethyltin (SnMe₄) is typically used, with its chemical shift set to 0 ppm.

-

Pulse Sequence: A standard one-pulse sequence is generally sufficient. For enhanced sensitivity, especially for dilute samples, polarization transfer techniques like INEPT or DEPT can be employed.

-

Decoupling: Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is a reasonable starting point, but it should be optimized based on the T₁ relaxation time of the tin nucleus in the specific sample.

-

Acquisition Time: Typically 0.5 to 1 second.

-

Number of Scans: This will vary depending on the sample concentration and desired signal-to-noise ratio, ranging from a few hundred to several thousand scans.

Visualization of Key Concepts

The following diagrams, generated using the DOT language, illustrate important concepts related to the ¹¹⁹Sn NMR spectroscopy of this compound.

In-Depth Technical Guide to the FT-IR Spectral Analysis of Dibutyltin Oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectral analysis of Dibutyltin Oxide (DBTO), a compound of significant interest in catalysis, organic synthesis, and as a precursor for various organotin derivatives. This document details the characteristic vibrational frequencies, outlines standard experimental protocols, and presents logical workflows for the analysis of this organometallic compound.

Introduction to FT-IR Spectroscopy of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify molecular functional groups and elucidate the structure of compounds by measuring the absorption of infrared radiation. For organotin compounds like this compound ((C₄H₉)₂SnO), FT-IR is invaluable for confirming its structural integrity, particularly the characteristic Sn-O-Sn polymeric backbone and the presence of the butyl ligands.

This compound exists as a coordination polymer, where tin atoms are bridged by oxygen atoms.[1] This polymeric nature, featuring five-coordinate tin centers, gives rise to distinct vibrational modes in the infrared spectrum that are crucial for its identification and characterization.[1]

Core FT-IR Spectral Data for this compound

The FT-IR spectrum of this compound is characterized by strong absorptions corresponding to the vibrations of its butyl chains (C-H bonds) and its core organometallic framework (Sn-C and Sn-O bonds). The key quantitative data is summarized in the table below.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Description |

| 2955 - 2965 | νₐₛ(CH₃) | Asymmetric stretching of the terminal methyl groups on the butyl chains. |

| 2920 - 2930 | νₐₛ(CH₂) | Asymmetric stretching of the methylene groups within the butyl chains. |

| 2870 - 2875 | νₛ(CH₃) | Symmetric stretching of the terminal methyl groups. |

| 2850 - 2860 | νₛ(CH₂) | Symmetric stretching of the methylene groups. |

| 1455 - 1470 | δ(CH₂) | Scissoring (bending) vibration of the methylene groups. |

| 1375 - 1380 | δ(CH₃) | Symmetric bending (umbrella) mode of the methyl groups. |

| ~550 - 570 | ν(Sn-C) | Stretching vibrations of the tin-carbon bonds. |

| ~550 | νₐₛ(Sn-O-Sn) | Strong, broad absorption due to the asymmetric stretching of the Sn-O-Sn bridges in the polymeric structure. This often overlaps with the Sn-C stretching band. |

Note: The exact peak positions can vary slightly based on the sample preparation method and the specific morphology of the polymer.

Experimental Protocols for FT-IR Analysis

The successful acquisition of a high-quality FT-IR spectrum of solid this compound relies on proper sample preparation. The two most common and effective methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Potassium Bromide (KBr) Pellet Method

This classic transmission technique involves dispersing the solid sample within an IR-transparent matrix.

Methodology:

-

Drying: Ensure both the this compound sample and spectroscopic grade KBr powder are thoroughly dry to avoid interference from water absorption bands. This is typically achieved by heating in an oven at ~110°C for several hours and cooling in a desiccator.

-

Grinding: Add approximately 1-2 mg of this compound to an agate mortar.

-

Mixing: Add 100-200 mg of the dried KBr powder to the mortar.

-

Homogenization: Gently but thoroughly grind the mixture until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to less than the wavelength of the IR radiation to minimize scattering.

-

Pellet Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a thin, transparent, or translucent pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Background Collection: Before running the sample, acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Spectrum Acquisition: Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Attenuated Total Reflectance (ATR) Method

ATR is a popular and rapid method that requires minimal sample preparation, analyzing the surface of the material directly.

Methodology:

-

Crystal Cleaning: Before analysis, ensure the ATR crystal (commonly diamond or zinc selenide) is clean. This can be done by wiping it with a soft tissue soaked in a suitable solvent like isopropanol or ethanol, followed by complete drying.

-

Background Collection: Record a background spectrum with the clean, empty ATR crystal. The pressure arm should be engaged during the background scan to ensure consistency.

-

Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

-

Applying Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure on the solid sample. This ensures good contact between the sample and the ATR crystal, which is critical for obtaining a high-quality spectrum.

-

Spectrum Acquisition: Collect the FT-IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly as described in step 1.

Visualized Workflows and Structures

The following diagrams, generated using Graphviz, illustrate the logical workflow for FT-IR analysis and the key molecular vibrations of this compound.

Caption: Workflow for FT-IR analysis of this compound.

Caption: Key vibrational modes in this compound's structure.

References

Synthesis of High-Purity Dibutyltin Oxide: An In-depth Technical Guide

Introduction

Dibutyltin oxide (DBTO), an organotin compound with the chemical formula (C₄H₉)₂SnO, is a versatile material with significant industrial applications. It primarily serves as a crucial intermediate in the production of organotin heat stabilizers for polyvinyl chloride (PVC), as well as a catalyst in the synthesis of polyesters, polyurethanes, and silicones.[1][2] The performance of DBTO in these applications is highly dependent on its purity, making the development of efficient and controlled synthesis methods a key focus for researchers and chemical manufacturers. This technical guide provides a comprehensive overview of the primary methods for synthesizing high-purity this compound, with a focus on detailed experimental protocols, quantitative data analysis, and process workflows.

Synthesis Methodologies

The two principal routes for the synthesis of high-purity this compound are the hydrolysis of dibutyltin dichloride and the direct synthesis from tin metal. The hydrolysis method is the most common industrial practice, while the direct synthesis presents an alternative pathway.

Hydrolysis of Dibutyltin Dichloride

The hydrolysis of dibutyltin dichloride is a widely employed method for the production of DBTO.[1] This process involves the reaction of dibutyltin dichloride with an alkali, typically sodium hydroxide, in an aqueous or biphasic system. The reaction proceeds through the formation of a dihydroxide intermediate, which then dehydrates to yield the oxide. The use of surfactants and co-solvents can influence the particle size, purity, and yield of the final product.[3][4]

The following protocol is a representative example of the hydrolysis method, based on procedures outlined in the patent literature.[3][5]

Materials:

-

Dibutyltin dichloride (98-99.5% purity)[4]

-

Sodium hydroxide solution (5-15% w/w)[4]

-

Surfactant (e.g., n-heptane, toluene, or ethanol)[3]

-

Neutralizing agent (e.g., ammonia water)[5]

-

Deionized water

Procedure:

-

Reaction Setup: A reactor equipped with a stirrer, thermometer, and dropping funnel is charged with a sodium hydroxide solution, a neutralizing agent, and a surfactant.[5]

-

Initial Heating: The mixture is heated to the initial reaction temperature, typically between 50°C and 60°C.[3][5]

-

Addition of Dibutyltin Dichloride: Dibutyltin dichloride is added dropwise to the reactor at a controlled rate (e.g., 15-25 kg/min ).[5]

-

Reaction: The reaction is maintained at a controlled temperature (e.g., 60-70°C) for a specific duration, often with continued stirring for 1-3 hours.[3][5] Some protocols advocate for a two-stage addition of the sodium hydroxide solution to improve purity and yield.[3]

-

Separation: After the reaction is complete, the mixture is allowed to stand for phase separation. The aqueous layer (brine) is removed.[3][5]

-

Washing: The crude this compound product is washed repeatedly with hot water (e.g., 60°C) to remove residual salts and impurities.[5]

-

Filtration: The washed product is separated by centrifugal filtration.[3][5]

-

Drying: The filtered product is dried under vacuum at a temperature of 80-90°C for an extended period (e.g., 24 hours) to obtain the final high-purity this compound.[3][5]

| Parameter | Value | Reference |

| Purity | ≥99% | [5] |

| Yield | ≥98% | [5] |

| Tin Content | 47.36% - 47.55% | [5] |

| Chloride Content | 0.020% - 0.048% | [5] |

| Conversion Rate of Dibutyltin Dichloride | up to 99.80% | [3] |

Direct Synthesis from Tin Metal

An alternative route to this compound involves the direct reaction of powdered tin metal with an alcohol at elevated temperatures.[6] This method can produce mono-, di-, and trialkyltin oxides.

The following is a generalized protocol based on available literature.[6]

Materials:

-

Powdered tin metal

-

n-Butanol

-

Catalyst (optional, e.g., anhydrous aluminum chloride or zinc chloride)[6]

Procedure:

-

Reaction Setup: A high-temperature reactor is charged with powdered tin metal and n-butanol.

-

Reaction: The mixture is heated to a high temperature, typically in the range of 240°C.[6] The reaction is carried out for several hours (e.g., 6-24 hours).[6] The use of a Lewis acid catalyst can improve the yield.[6]

-

Product Isolation: The resulting this compound is isolated from the reaction mixture. The specific purification steps would depend on the reaction's conversion and the presence of byproducts.

| Parameter | Value | Reference |

| Yield (with n-butanol at 240°C for 6 hours) | 65% | [6] |

| Yield (with n-butanol at 240°C for 24 hours) | 71% | [6] |

| Yield (without catalyst, 8 hours) | 27% | [6] |

| Yield (with anhydrous aluminum chloride catalyst) | 93% (for dimethyltin oxide) | [6] |

| Yield (with anhydrous zinc chloride catalyst) | 90% (for dimethyltin oxide) | [6] |

Signaling Pathways and Experimental Workflows

To visualize the synthesis processes, the following diagrams have been generated using Graphviz (DOT language).

Caption: Overall synthesis pathways for this compound.

Caption: Experimental workflow for the hydrolysis method.

Caption: Experimental workflow for the direct synthesis method.

Analytical Methods for Purity Assessment

Ensuring the high purity of this compound is critical for its applications. Several analytical techniques are employed to characterize the final product and quantify impurities.

-

Atomic Absorption Spectroscopy (AAS): This method is used to determine the tin content in the final product. Samples can be desorbed with 10% acetic acid in toluene and analyzed using a graphite furnace atomic absorption spectrometer.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying organic impurities. Derivatization with reagents like sodium tetraethylborate may be necessary to analyze the DBTO.[8][9]

-

Titration: The chloride content, a critical impurity from the hydrolysis of dibutyltin dichloride, can be determined by titration methods.

Conclusion

The synthesis of high-purity this compound is a well-established process, with the hydrolysis of dibutyltin dichloride being the predominant industrial method. This route offers high yields and purity when reaction conditions are carefully controlled. The direct synthesis from tin metal provides an alternative pathway, though it may require more stringent conditions and potentially offers lower yields without a catalyst. The selection of the synthesis method will depend on factors such as the desired purity, cost of raw materials, and available equipment. Rigorous analytical testing is essential to confirm the quality of the final product and its suitability for downstream applications.

References

- 1. gelest.com [gelest.com]

- 2. prepchem.com [prepchem.com]

- 3. Preparation process of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN105801619A - Preparation process of this compound - Google Patents [patents.google.com]

- 5. CN101665510A - Preparation method of granular this compound - Google Patents [patents.google.com]

- 6. US6376693B2 - Synthesis of organotin oxides - Google Patents [patents.google.com]

- 7. osha.gov [osha.gov]

- 8. This compound (determination of dibutyltin expressed in this compound) particulate and gaseous (2 results) - analysis - Analytice [analytice.com]

- 9. This compound (determination of dibutyltin expressed as this compound) - analysis - Analytice [analytice.com]

An In-depth Technical Guide to the Solubility of Dibutyltin Oxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dibutyltin oxide (DBTO) in various organic solvents. This compound is an organotin compound with a wide range of applications, including as a catalyst in esterification and transesterification reactions, a stabilizer for PVC, and an intermediate in the synthesis of other organotin compounds.[1][2] A thorough understanding of its solubility is critical for its effective use in these applications, particularly in drug development where it may be used as a catalyst or reagent.

Core Concepts: Understanding this compound's Solubility

This compound exists as a white to pale yellow amorphous powder.[3][4] Its solubility profile is largely dictated by its polymeric structure in the solid state, where it forms extensive networks of -Sn-O-Sn- bonds.[5][6] This polymeric nature makes it generally insoluble in water and most common organic solvents.[2][5][6][7][8][9][10] While many sources describe it as insoluble, it's more accurate to characterize it as having very low solubility in most organic media. The term "soluble" in some contexts may refer to its ability to react with or be dispersed in a medium to facilitate a chemical reaction, rather than forming a true solution.

Quantitative Solubility Data

Quantitative solubility data for this compound in organic solvents is scarce in publicly available literature due to its aforementioned low solubility. However, some data for its solubility in water and qualitative descriptions for various organic solvents are available.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility | Temperature (°C) | Citation(s) |

| Water | H₂O | 18.02 | 3.9 - 4.2 mg/L | 20 | [3][11][12] |

| 0.004 g/L | Not Specified | [13][14] | |||

| Methanol | CH₃OH | 32.04 | Very Slightly Soluble (Heated) | Not Specified | |

| Toluene | C₇H₈ | 92.14 | Limited Solubility | Ambient | [15] |

| Benzene | C₆H₆ | 78.11 | Soluble (Qualitative) | Not Specified | [16] |

| Ethanol | C₂H₅OH | 46.07 | Soluble (Qualitative) | Not Specified | [16] |

| Methylene Chloride | CH₂Cl₂ | 84.93 | Soluble (Qualitative) | Not Specified | [16] |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Suggested as a potential solvent (Qualitative) | Not Specified | [17] |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Suggested as a potential solvent (Qualitative) | Not Specified | [17] |

| Acetonitrile | CH₃CN | 41.05 | Less effective than CH₂Cl₂ for reactions | Ambient | [15] |

Note: The qualitative data should be interpreted with caution, as "soluble" might not imply the formation of a true, stable solution at significant concentrations. It is highly recommended to perform experimental solubility tests for specific applications.

Experimental Protocols for Solubility Determination

For a compound with low solubility like this compound, standardized methods are crucial for obtaining reliable and reproducible data. The following protocols are based on the OECD Guidelines for the Testing of Chemicals, which are internationally recognized standards.

Method 1: Flask Method (for solubilities > 10⁻² g/L)

This method, while generally for more soluble substances, can be adapted for a preliminary assessment of DBTO's solubility in various organic solvents.

Principle: A supersaturated solution is prepared and allowed to equilibrate. The concentration of the solute in the clear supernatant is then determined.

Apparatus:

-

Conical flasks with stoppers

-

Constant temperature bath or shaker

-

Centrifuge or filtration apparatus (with solvent-compatible, non-adsorptive filters)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument (e.g., GC-MS, ICP-MS)

Procedure:

-

Add an excess amount of this compound to a conical flask containing the organic solvent of interest.

-

Stopper the flask and place it in a constant temperature bath, agitating it for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary test should be conducted to determine the time required to reach equilibrium.

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully transfer a sample of the supernatant to a centrifuge tube and centrifuge to remove any suspended particles. Alternatively, filter the supernatant using a suitable filter that does not adsorb the solute.

-

Accurately dilute the clear supernatant and analyze the concentration of this compound using a validated analytical method.

-

Perform the experiment in triplicate.

Method 2: Column Elution Method (for solubilities < 10⁻² g/L)

This method is more suitable for poorly soluble substances like this compound.

Principle: The solvent is passed through a column packed with the test substance on an inert support material until the eluate is saturated. The concentration of the substance in the eluate is then determined.

Apparatus:

-

Chromatography column with a thermostat jacket

-

Inert support material (e.g., glass beads, celite)

-

Metering pump

-

Fraction collector

-

Analytical instrument (e.g., GC-MS, ICP-MS)

Procedure:

-

Coat an inert support material with an excess of this compound. This can be done by dissolving the DBTO in a volatile solvent, mixing with the support, and then evaporating the solvent.

-

Pack the coated support material into the chromatography column.

-

Pump the organic solvent through the column at a low, constant flow rate.

-

Collect fractions of the eluate at regular intervals.

-

Analyze the concentration of this compound in each fraction.

-

Continue until the concentration of DBTO in the eluate reaches a plateau, indicating saturation. The solubility is the average concentration of the fractions in the plateau region.

-

Repeat the experiment at a different flow rate (e.g., half of the initial rate) to ensure that the determined solubility is independent of the flow rate.

Analytical Methods for Quantification

Accurate quantification of this compound in the solvent is a critical step in solubility determination. Due to its low concentration, sensitive analytical methods are required.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the analysis of organotin compounds. DBTO is often derivatized to a more volatile compound before analysis.[18]

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique can be used to determine the total tin concentration, which can then be used to calculate the concentration of DBTO.

-

Atomic Absorption Spectroscopy (AAS): Graphite furnace AAS is a sensitive method for determining tin concentrations.[19][20]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a poorly soluble compound like this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound in organic solvents is generally low due to its polymeric structure. While quantitative data is limited, this guide provides the available information and outlines standardized experimental protocols for its determination. For researchers, scientists, and drug development professionals, it is imperative to experimentally verify the solubility of DBTO in the specific solvent system and conditions relevant to their application. The use of sensitive and validated analytical methods is crucial for obtaining accurate solubility data for this poorly soluble yet industrially significant compound.

References

- 1. Organotin(IV) Alkoxides, Siloxides, and Related Stannoxanes. Characterisation and Thermogravimetric Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound DBTO Polyurethane Catalyst Esterification Catalyst CAS 818-08-6 [tdimdipolyurethane.com]

- 3. What is this compound?_Chemicalbook [chemicalbook.com]

- 4. BNT Chemicals | this compound DBTO [bnt-chemicals.com]

- 5. gelest.com [gelest.com]

- 6. rjpbcs.com [rjpbcs.com]

- 7. CN101241111A - Dibutyl tin oxide detection method - Google Patents [patents.google.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. medkoo.com [medkoo.com]

- 10. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. This compound | C8H18OSn | CID 61221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Cas 818-08-6,this compound | lookchem [lookchem.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. This compound for synthesis 818-08-6 [sigmaaldrich.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. longchangchemical.com [longchangchemical.com]

- 17. researchgate.net [researchgate.net]

- 18. This compound (determination of dibutyltin expressed as this compound) - analysis - Analytice [analytice.com]

- 19. osha.gov [osha.gov]

- 20. OSHA Method ID-197SG: this compound | EVISA's Links Database [speciation.net]

Theoretical Perspectives on the Elusive Structure of Dibutyltin Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyltin oxide (DBTO), a seemingly simple organotin compound with the formula (C₄H₉)₂SnO, plays a significant role as a catalyst and intermediate in various industrial and pharmaceutical applications. However, despite its widespread use, the precise molecular structure of DBTO remains a subject of considerable scientific inquiry. Due to its propensity to form intractable polymeric solids, conventional single-crystal X-ray diffraction, the gold standard for structural elucidation, has not been successfully applied to the pure oxide.[1] Consequently, researchers have turned to a combination of spectroscopic methods and theoretical studies to unravel its complex architecture. This technical guide provides an in-depth overview of the current understanding of the DBTO structure, with a focus on the theoretical approaches that have been employed to model its various forms.

The Polymeric Nature of this compound

Experimental evidence, primarily from ¹¹⁹Sn NMR and ¹¹⁹Sn Mössbauer spectroscopy, strongly suggests that DBTO does not exist as a simple monomeric unit. Instead, it forms a polymeric network characterized by five-coordinate tin centers and three-coordinate oxygen centers.[2][3] This arrangement leads to a complex web of interconnected four-membered Sn₂O₂ and eight-membered Sn₄O₄ rings.[2][3] The insolubility of DBTO in most organic solvents further supports this polymeric model.[1]

Theoretical Modeling of this compound Structures

In the absence of a definitive experimental structure, computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating the plausible structures of DBTO. DFT allows for the calculation of molecular geometries, bond energies, and other electronic properties, providing insights into the relative stabilities of different oligomeric forms.

While specific theoretical studies detailing the quantitative structural parameters of pure DBTO oligomers are not abundant in the published literature, the methodologies employed for related organotin compounds provide a robust framework for such investigations.

Hypothetical Computational Workflow for DBTO Oligomers

A typical theoretical study on the structure of DBTO oligomers would likely follow the workflow outlined below. This process is designed to identify the most stable (lowest energy) conformations of the monomer, dimer, trimer, and potentially larger aggregates.

Experimental Protocols: A Theoretical Perspective

The following outlines a common computational protocol for studying organotin compounds, which would be applicable to the theoretical investigation of DBTO.

1. Software:

-

A quantum chemistry software package such as Gaussian, ORCA, or VASP is typically used.

2. Method:

-

Density Functional Theory (DFT) is the most common method due to its balance of accuracy and computational cost.

-

The B3LYP hybrid functional is a popular choice for organometallic compounds. Other functionals like PBE0 or M06 may also be employed.

3. Basis Set:

-

For the tin atom, a basis set that includes a relativistic effective core potential (ECP) is crucial. The LANL2DZ or def2-TZVP basis sets are common choices.

-

For lighter atoms (C, H, O), Pople-style basis sets (e.g., 6-31G(d)) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) are typically used.

4. Calculation Steps:

-

Geometry Optimization: The initial structures of the DBTO monomer, dimer, and trimer are optimized to find the lowest energy conformation.

-

Frequency Calculation: A frequency calculation is performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies). This step also provides thermodynamic data such as zero-point vibrational energy.

Structural Data: Insights from a DBTO Derivative

While theoretical data for pure DBTO is scarce, the crystal structure of a this compound complex with 5-fluorouracil derivatives provides valuable experimental data on the coordination environment of the tin atom.[4] In this dimeric complex, the tin atoms are five-coordinate and adopt a distorted trigonal bipyramidal geometry. The table below summarizes key bond lengths from this study, offering a glimpse into the likely structural parameters in DBTO oligomers.

| Bond | Bond Length (Å) | Description |

| Sn-O (bridging) | 2.037 - 2.183 | Asymmetric bridging oxygen bonds |

| Sn-O (chelating) | 2.151 - 2.269 | Bonds to carbonyl oxygens of the ligand |

| Sn-C | Not specified | Bonds to the butyl groups |

Data from the crystal structure of [(5-Fluorouracil)-1-CH₂CH₂COOSn(n-Bu)₂]₄O₂.[4]

Proposed Oligomeric Structures of this compound

Based on spectroscopic data and theoretical considerations, several oligomeric structures are proposed for DBTO. The most commonly discussed are the dimer and trimer, which can further assemble into larger polymeric networks. The dimer is often depicted as a planar four-membered Sn₂O₂ ring, while the trimer is proposed to have a six-membered Sn₃O₃ ring. These rings can then associate to form more complex ladder-like or cage structures.

Conclusion and Future Directions

The structure of this compound remains a challenging puzzle for chemists. While experimental evidence strongly points to a complex polymeric nature, the lack of a definitive crystal structure has necessitated the use of theoretical methods to gain deeper insights. Although specific computational studies on pure DBTO oligomers are not yet widely available, the established methodologies for related organotin compounds provide a clear roadmap for future investigations.

Further theoretical work, focusing on the relative stabilities of different oligomers and the energetic barriers for their interconversion, will be crucial for a more complete understanding of DBTO's structure and reactivity. Such studies, in conjunction with advanced solid-state NMR and other spectroscopic techniques, will undoubtedly shed more light on the true nature of this important chemical. For drug development professionals, a better grasp of the DBTO structure and its oligomeric forms can lead to a more rational design of tin-based catalysts and therapeutics, ultimately enabling the development of more efficient and selective chemical transformations.

References

Safeguarding Innovation: A Technical Guide to the Safe Handling of Dibutyltin Oxide in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for Dibutyltin oxide (DBTO) in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of personnel and the integrity of research outcomes. This compound is a versatile organotin compound utilized as a catalyst and stabilizer in various chemical reactions; however, it also presents significant health hazards that necessitate stringent safety measures.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects. It is crucial to be fully aware of its potential hazards before commencing any laboratory work.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1][2][3][4][5]

-

Skin Irritation (Category 2): Causes skin irritation.[1][2][3][4][5][6]

-

Serious Eye Damage (Category 1): Causes serious eye damage.[1][2][3][4][5][6]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[1][2][3][6]

-

Germ Cell Mutagenicity (Category 2): Suspected of causing genetic defects.[1][2][3][5][6]

-

Reproductive Toxicity (Category 1B): May damage fertility or the unborn child.[1][2][3][6]

-

Specific Target Organ Toxicity — Single Exposure (Category 1): Causes damage to organs (thymus).[3][6]

-

Specific Target Organ Toxicity — Repeated Exposure (Category 1): Causes damage to organs (Immune system) through prolonged or repeated exposure.[1][2][3][4][6]

-

Hazardous to the Aquatic Environment, Chronic Hazard (Category 2): Toxic to aquatic life with long-lasting effects.[1][2][3][6]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Reference |

| Appearance | White solid or powder | [1] |

| Molecular Formula | C8H18OSn | [7] |

| Molecular Weight | 248.92 g/mol | [7] |

| Melting Point | Decomposes, ≥300 °C | [1][8] |

| Boiling Point | Decomposes | [1] |

| Flash Point | 136 °C | [1] |

| Solubility in Water | 4 mg/L | [1] |

| Vapor Density | 8.6 (air=1) | [7] |

| Autoignition Temperature | 279 °C (534.20 °F) | [7] |

Toxicity Data

The toxicity data highlights the significant health risks associated with this compound exposure.

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 44.9 mg/kg | [9] |

| Draize Test | Rabbit | Eye | 100 mg (Severe) | [7] |

| Draize Test | Rabbit | Skin | 500 mg/24H (Mild) | [7] |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to minimize exposure.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7][10]

-

Skin Protection:

-

Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator. Use a particulate filter respirator adapted to the airborne concentration of the substance.[5][7]

Safe Handling and Storage

Strict adherence to the following procedures is necessary to ensure a safe laboratory environment.

-

Handling:

-

Storage:

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

First Aid Measures

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Flush skin with running water for at least 15 minutes. Seek medical attention if irritation persists.[9]

-

In Case of Eye Contact: Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][9]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[2]

Spill and Leak Procedures

-

Minor Spills:

-

Major Spills:

Disposal Considerations

Dispose of this compound and its containers as hazardous waste in accordance with federal, state, and local regulations.[7] Do not allow the chemical to enter the environment.[3][7]

Experimental Protocols

Toxicity Testing Methodologies

The toxicity data presented in this guide are typically determined using standardized protocols.

-

Acute Oral Toxicity (LD50): The oral LD50 value for this compound was likely determined using a method similar to the OECD Test Guideline 423 (Acute Toxic Class Method). This method involves the administration of the substance to animals (commonly rats) in a stepwise procedure using a minimum number of animals. The goal is to classify the substance based on the observed toxicity and mortality at different dose levels.

-

Skin and Eye Irritation (Draize Test): The Draize test is a method used to assess the irritation potential of a substance on skin and eyes, typically using rabbits. For skin irritation, the test substance is applied to a shaved area of the skin, and the site is observed for signs of erythema (redness) and edema (swelling). For eye irritation, a small amount of the substance is instilled into one eye of the rabbit, and the cornea, iris, and conjunctiva are examined for damage.

Laboratory Application: Regioselective Tosylation of Methyl α-D-glucopyranoside

The following is a representative experimental protocol for the use of this compound as a catalyst in a regioselective tosylation reaction.

Objective: To selectively tosylate the 6-hydroxyl group of methyl α-D-glucopyranoside.

Materials:

-

Methyl α-D-glucopyranoside

-

This compound (catalyst)

-

Tosyl chloride (TsCl)

-

Triethylamine (Et3N)

-

Dichloromethane (CH2Cl2)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

To a solution of methyl α-D-glucopyranoside (1 equivalent) in dichloromethane, add this compound (0.02 equivalents).

-

Add triethylamine (1 equivalent) to the mixture.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of tosyl chloride (1 equivalent) in dichloromethane to the reaction mixture.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, filter the reaction mixture to remove any insoluble material.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 6-O-tosylated product.

-

Characterize the purified product by spectroscopic methods (e.g., NMR, IR) to confirm its structure.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key safety-related workflows and logical relationships for handling this compound in the laboratory.

Caption: Workflow for responding to a this compound spill.

References

- 1. scialert.net [scialert.net]

- 2. personal.tcu.edu [personal.tcu.edu]

- 3. From Hamamelitannin Synthesis to the Study of Enzymatic Acylations of D-Hamamelose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mendeley.com [mendeley.com]

- 5. CN105801619A - Preparation process of this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. sciforum.net [sciforum.net]

Dibutyltin Oxide: A Comprehensive Material Safety Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data for Dibutyltin Oxide (DBTO), a compound frequently utilized as a catalyst and stabilizer in various chemical processes. This document synthesizes critical safety information, toxicological data, and detailed experimental protocols to ensure safe handling and informed research practices.

Chemical and Physical Properties

This compound is a white to off-white powder with a faint, characteristic odor. Key physical and chemical properties are summarized in the table below, compiled from various safety data sheets.

| Property | Value | References |

| Chemical Formula | C₈H₁₈OSn | [1][2] |

| Molecular Weight | 248.94 g/mol | [2] |

| CAS Number | 818-08-6 | [1][2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | Decomposes above 300 °C | [2] |

| Boiling Point | Decomposes | [2] |

| Solubility in Water | Insoluble | [2] |

| Density | 1.58 g/cm³ | [3] |

| Vapor Pressure | Negligible | |

| Autoignition Temperature | Approximately 279 °C | [4] |